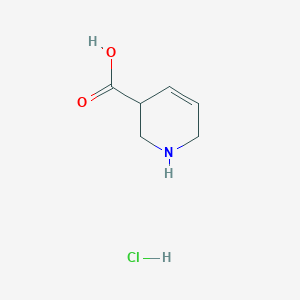

1,2,3,6-Tetrahydropyridine-3-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,3,6-Tetrahydropyridine-3-carboxylic acid;hydrochloride is a heterocyclic compound with the molecular formula C6H9NO2·HCl. It is a derivative of tetrahydropyridine, a six-membered ring containing one nitrogen atom. This compound is often used as a building block in chemical synthesis due to its unique structure and reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2,3,6-Tetrahydropyridine-3-carboxylic acid;hydrochloride can be synthesized through various methods. One common approach involves the acid-promoted condensation of N-[(Z)-3-iodoallyl]-aminoacetaldehydes with hydrazine hydrate, followed by a palladium-catalyzed asymmetric intramolecular hydrazone-type Heck reaction. This method provides allylic diazenes that undergo stereospecific denitrogenative [1,5]-sigmatropic rearrangement, yielding 3-substituted tetrahydropyridines with high enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of Bronsted acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride, has been explored to enhance the efficiency and sustainability of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

1,2,3,6-Tetrahydropyridine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyridines, pyridine derivatives, and other heterocyclic compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Applications De Recherche Scientifique

Chemistry

1,2,3,6-Tetrahydropyridine-3-carboxylic acid; hydrochloride is widely used as a building block in organic synthesis. Its unique structure allows for the formation of various substituted tetrahydropyridines and pyridine derivatives through oxidation, reduction, and substitution reactions.

- Oxidation Reactions : Converts to pyridine derivatives using oxidizing agents like potassium permanganate.

- Reduction Reactions : Forms different tetrahydropyridine derivatives with reducing agents such as sodium borohydride.

- Substitution Reactions : Facilitates the introduction of functional groups at the nitrogen atom.

Biology

The compound has been studied for its potential biological activities. Research indicates that it may act as an inhibitor of specific enzymes and interact with biological macromolecules. Notably:

- Antimicrobial Properties : Investigated for its efficacy against various bacterial strains.

- Anticancer Activity : Exhibited promising results in vitro against cancer cell lines by inhibiting cyclin-dependent kinase 2 (CDK2) and other targets involved in cell cycle regulation.

Medicine

In medical research, 1,2,3,6-Tetrahydropyridine-3-carboxylic acid; hydrochloride has shown potential as:

- Neuroprotective Agent : Studies have demonstrated its ability to protect neuronal cells from neurotoxicity induced by compounds like 1-methyl-4-phenylpyridinium ion (MPP+).

- Antitubercular Agent : Preliminary findings suggest activity against Mycobacterium tuberculosis.

Case Studies

Several studies highlight the compound's effectiveness in various applications:

- Neuroprotection Study : A study published in Brain demonstrated that 1,2,3,6-tetrahydropyridine derivatives could rescue mitochondrial function in models of Parkinson's disease by enhancing cellular respiration rates and reducing oxidative stress .

- Anticancer Research : In vitro studies indicated that the compound inhibited proliferation in several cancer cell lines by targeting specific kinases involved in tumor growth .

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antibacterial activity against resistant strains of bacteria .

Mécanisme D'action

The mechanism of action of 1,2,3,6-Tetrahydropyridine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) and decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), which are involved in cell cycle regulation and bacterial cell wall synthesis, respectively . These interactions lead to the disruption of critical biological processes, resulting in the compound’s observed biological activities.

Comparaison Avec Des Composés Similaires

1,2,3,6-Tetrahydropyridine-3-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:

1,2,3,4-Tetrahydropyridine: Another isomer of tetrahydropyridine with different reactivity and biological activities.

1,2,5,6-Tetrahydropyridine: This compound has distinct structural and pharmacological properties compared to this compound.

3,6-Dihydro-2H-pyridine: A related compound with unique chemical and biological characteristics.

The uniqueness of this compound lies in its specific substitution pattern and the resulting reactivity, which makes it a valuable building block in chemical synthesis and a promising candidate for various scientific research applications .

Activité Biologique

1,2,3,6-Tetrahydropyridine-3-carboxylic acid; hydrochloride (THPCA·HCl) is a heterocyclic compound with the molecular formula C₆H₉NO₂·HCl. This compound has garnered interest in various fields including medicinal chemistry due to its potential biological activities and applications in drug development. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₆H₉NO₂·HCl

- Molecular Weight : 163.60 g/mol

- CAS Number : 2287298-72-8

THPCA·HCl is characterized by its tetrahydropyridine structure, which contributes to its reactivity and interaction with biological targets.

THPCA·HCl exhibits biological activity through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells.

- Antibacterial Activity : THPCA·HCl inhibits decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), an enzyme essential for bacterial cell wall synthesis, making it a candidate for anti-tubercular therapies.

Anticancer Properties

Research indicates that THPCA·HCl exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in human cancer cells through the activation of pro-apoptotic pathways .

Antimicrobial Effects

In vitro studies have shown that THPCA·HCl possesses significant antibacterial activity against Mycobacterium tuberculosis. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of THPCA·HCl. The results indicated that the compound effectively inhibited proliferation in breast and colon cancer cell lines, with IC₅₀ values ranging from 5 to 15 µM. The study concluded that THPCA·HCl could be developed into a lead compound for anticancer drug discovery .

Study on Antitubercular Activity

Another significant investigation focused on THPCA·HCl's efficacy against tuberculosis. The compound was tested against drug-resistant strains of Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentrations (MIC) below 1 µg/mL. This suggests potential for further development as an antitubercular agent .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC₅₀ (µM) |

|---|---|---|

| 1,2,3,4-Tetrahydropyridine | Moderate anticancer activity | 10 - 20 |

| 1,2,5,6-Tetrahydropyridine | Low antibacterial activity | >50 |

| 3,6-Dihydro-2H-pyridine | Antimicrobial but less effective | >30 |

| 1,2,3,6-Tetrahydropyridine-3-carboxylic acid; hydrochloride | Significant anticancer and antibacterial activity | 5 - 15 (cancer), <1 (tuberculosis) |

The comparison illustrates that THPCA·HCl stands out due to its dual activity against both cancerous and bacterial cells.

Propriétés

IUPAC Name |

1,2,3,6-tetrahydropyridine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h1-2,5,7H,3-4H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTVWEHDIUFISN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(CN1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.